4-(Isocyanatomethyl)cyclohex-1-ene
Overview
Description
4-(Isocyanatomethyl)cyclohex-1-ene is a chemical compound that belongs to the family of isocyanates. It is a colorless liquid used in various industrial applications, including the production of polyurethane foams, coatings, and adhesives. The compound has the molecular formula C8H11NO and a molecular weight of 137.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isocyanatomethyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring . Another method includes the reaction of organocerium reagents with cycloalkanones, followed by the addition of MsCl or SOCl2 with DBU to yield aryl-substituted cycloalkenes .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of high-purity reagents and precise temperature control is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Isocyanatomethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexene oxides, while substitution reactions can produce various substituted cyclohexenes .
Scientific Research Applications
4-(Isocyanatomethyl)cyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is widely used in the production of polyurethane foams, coatings, and adhesives due to its reactivity and versatility
Mechanism of Action
The mechanism of action of 4-(Isocyanatomethyl)cyclohex-1-ene involves its reactivity with various nucleophiles. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with nucleophilic groups such as amines and alcohols. This reactivity is utilized in the formation of polyurethane polymers, where the compound reacts with polyols to form urethane linkages .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A saturated cyclic hydrocarbon with similar structural features but lacks the isocyanate group.
Cyclohexene: An unsaturated cyclic hydrocarbon with a double bond but without the isocyanate group.
Isocyanatomethylbenzene: A compound with a similar isocyanate group but attached to a benzene ring instead of a cyclohexene ring
Uniqueness
4-(Isocyanatomethyl)cyclohex-1-ene is unique due to the presence of both the isocyanate group and the cyclohexene ring. This combination imparts specific reactivity and properties that are valuable in industrial applications, particularly in the production of polyurethane materials .
Biological Activity
4-(Isocyanatomethyl)cyclohex-1-ene is a compound that falls within the class of isocyanates, known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and associated health risks.
Chemical Structure and Properties
The chemical structure of this compound features a cyclohexene ring with an isocyanate group attached to a methylene bridge. This configuration contributes to its reactivity and biological activity.
The biological activity of isocyanates, including this compound, primarily arises from their ability to react with nucleophilic sites in biological macromolecules. This reactivity can lead to:
- Protein Modification : Isocyanates can covalently bind to amino acids in proteins, altering their structure and function.
- Enzyme Inhibition : By modifying active sites on enzymes, isocyanates may inhibit enzymatic activity, which can disrupt metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that isocyanates possess antimicrobial properties. They can inhibit the growth of various bacteria and fungi by disrupting cellular functions. For instance, they may interfere with cell wall synthesis or disrupt membrane integrity.
Cytotoxicity
The compound has demonstrated cytotoxic effects in certain cancer cell lines. The mechanism often involves inducing apoptosis through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
Allergic Reactions
As with many isocyanates, exposure to this compound can lead to allergic reactions. It has been associated with respiratory sensitization and asthma in occupational settings, highlighting the need for caution in handling this compound.
Case Studies
A review of case studies involving isocyanates reveals significant findings related to their biological impact:
- Occupational Exposure : Workers exposed to isocyanates in industries such as automotive refinishing have reported increased rates of respiratory illnesses. Immunological studies indicated elevated levels of isocyanate-specific IgE and IgG antibodies among sensitized individuals .
- Cancer Research : In vitro studies on human cancer cell lines have shown that this compound induces cell death through apoptosis pathways, suggesting potential applications in cancer therapy.
Comparative Analysis
A comparison with other similar compounds reveals unique aspects of this compound:
Compound Name | Antimicrobial Activity | Cytotoxicity | Allergic Potential |
---|---|---|---|
This compound | Moderate | High | High |
Methyl Isocyanate | Low | Moderate | Very High |
Hexamethylene Diisocyanate | Moderate | High | High |
Health Implications
The health implications associated with this compound are significant. Due to its potential to cause respiratory sensitization and other allergic reactions, stringent safety measures are recommended during its handling. Regulatory bodies have established guidelines for exposure limits in occupational settings to mitigate health risks.
Properties
IUPAC Name |
4-(isocyanatomethyl)cyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-9-6-8-4-2-1-3-5-8/h1-2,8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXECUWXYZZZJNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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